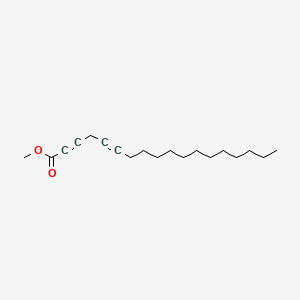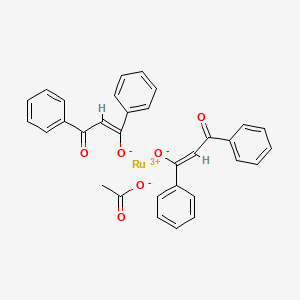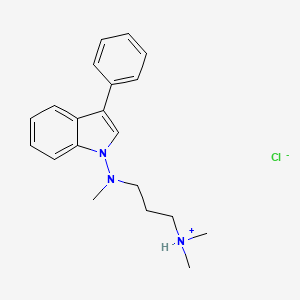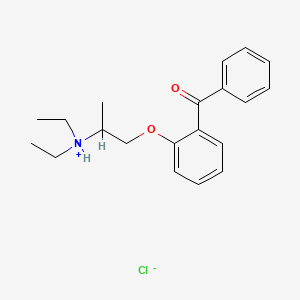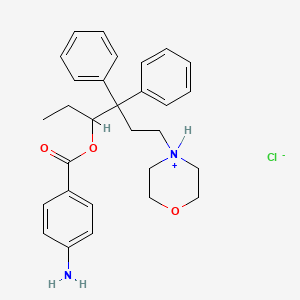
3-p-Aminobenzoxy-4,4-diphenyl-6-morpholinohexane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-p-Aminobenzoxy-4,4-diphenyl-6-morpholinohexane hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic and heterocyclic elements, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-p-Aminobenzoxy-4,4-diphenyl-6-morpholinohexane hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4,4-diphenyl-6-morpholinohexane with p-aminobenzoic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-p-Aminobenzoxy-4,4-diphenyl-6-morpholinohexane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Hydroxide ions, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-p-Aminobenzoxy-4,4-diphenyl-6-morpholinohexane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 3-p-Aminobenzoxy-4,4-diphenyl-6-morpholinohexane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Diphenyl-6-morpholinohexane: A structurally similar compound with different functional groups.
p-Aminobenzoic acid derivatives: Compounds with similar aromatic structures and functional groups.
Uniqueness
3-p-Aminobenzoxy-4,4-diphenyl-6-morpholinohexane hydrochloride is unique due to its combination of aromatic and heterocyclic elements, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
63834-49-1 |
|---|---|
Formule moléculaire |
C29H35ClN2O3 |
Poids moléculaire |
495.0 g/mol |
Nom IUPAC |
(6-morpholin-4-ium-4-yl-4,4-diphenylhexan-3-yl) 4-aminobenzoate;chloride |
InChI |
InChI=1S/C29H34N2O3.ClH/c1-2-27(34-28(32)23-13-15-26(30)16-14-23)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)17-18-31-19-21-33-22-20-31;/h3-16,27H,2,17-22,30H2,1H3;1H |
Clé InChI |
QBISHGLLUNDCHP-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(CC[NH+]1CCOCC1)(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


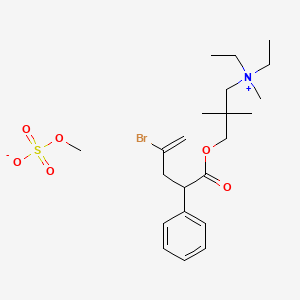
![Ledienosid [German]](/img/structure/B13766944.png)
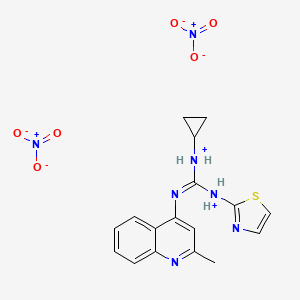
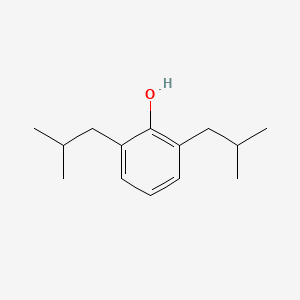
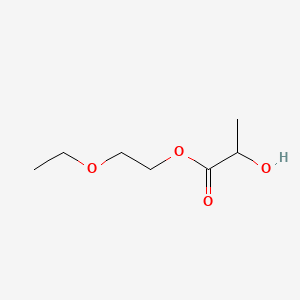

![8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B13766977.png)
![Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane](/img/structure/B13766979.png)

